Sodium Demethylcantharidate
Description
Contextualization within Cantharidin (B1668268) Derivatives Research
Sodium Demethylcantharidate belongs to a class of compounds derived from cantharidin, a toxic terpenoid secreted by many species of blister beetles. nih.govwikipedia.org The parent compound, cantharidin, has a long history in traditional medicine, but its clinical utility has been hampered by significant toxicity. nih.govfrontiersin.org This has led to the development of numerous derivatives with the aim of mitigating these toxic effects while preserving or enhancing the desired biological activity. frontiersin.orgnih.gov
Among these derivatives, Norcantharidin (B1212189) (NCTD) is one of the most well-studied. mdpi.commdpi.com this compound is the sodium salt of Norcantharidin, a modification intended to improve its pharmacological properties. nih.gov The primary structural difference between cantharidin and norcantharidin is the absence of two methyl groups in norcantharidin, a change that is associated with reduced toxicity. nih.govmdpi.com The conversion of norcantharidin to its sodium salt, this compound, further alters its physicochemical properties, such as water solubility, which is a critical factor in compound development and biological testing. nih.gov
Table 1: Comparison of Cantharidin and Its Key Derivatives
| Compound | Chemical Structure | Key Structural Difference from Cantharidin | Reported Biological Activity Focus |
| Cantharidin | C₁₀H₁₂O₄ | - | Potent PP2A inhibitor, significant toxicity. frontiersin.orgnih.gov |
| Norcantharidin (NCTD) | C₈H₈O₄ | Lacks two methyl groups. mdpi.com | Retains anticancer activity with reduced toxicity compared to cantharidin. mdpi.commdpi.com |
| This compound | C₈H₉NaO₅ | Sodium salt of Norcantharidin. clinisciences.com | Investigated for anticancer properties, particularly in hepatocellular carcinoma. nih.govmdpi.com |
Historical Trajectory of Cantharidins in Biological Investigations
The journey of cantharidins in scientific and medical exploration spans centuries, from ancient remedies to modern molecular biology.
Ancient Use: For over two millennia, preparations from blister beetles, containing cantharidin, were used in traditional Chinese medicine for various ailments. researchgate.net In ancient Greece and Rome, it was also recognized, though often for its vesicant (blister-forming) properties. researchgate.net
1810: The active principle, cantharidin, was first isolated by the French chemist Pierre Robiquet, marking a pivotal moment in understanding its chemical nature. wikipedia.org
Mid-20th Century: The vesicant properties of cantharidin were harnessed in Western medicine for dermatological purposes. acs.org
Late 20th Century: As the mechanisms of cancer began to be unraveled, the cytotoxic properties of cantharidin attracted the attention of cancer researchers. However, its high toxicity was a major obstacle. frontiersin.org This led to a focused effort to synthesize and evaluate derivatives with a better therapeutic index. nih.gov
Development of Derivatives: Norcantharidin was developed as a less toxic analogue of cantharidin. mdpi.com Subsequently, this compound was synthesized, representing a further step in the chemical modification of the parent compound to improve its properties for research and potential therapeutic development. nih.gov
Modern Research: Current research on this compound and other derivatives is highly specific, focusing on their molecular mechanisms of action, such as the inhibition of protein phosphatase 2A (PP2A), and their effects on cancer cell lines. nih.govpatsnap.com
Rationale for Dedicated Research on this compound
The scientific community's dedicated focus on this compound is driven by several key factors. The primary impetus is the quest for compounds with a favorable therapeutic window, meaning high efficacy against target cells with minimal harm to normal cells.
Research has indicated that this compound retains potent anticancer activity, similar to its parent compounds, while potentially exhibiting a reduced toxicity profile. nih.gov Studies have shown that it can effectively inhibit the proliferation of various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells. nih.govmdpi.com For instance, research has demonstrated that this compound can induce apoptosis (programmed cell death) in HCC cells. nih.gov
The primary molecular target of this compound is understood to be protein phosphatase 2A (PP2A), a crucial enzyme that regulates numerous cellular processes. patsnap.comontosight.ai By inhibiting PP2A, this compound can disrupt cell cycle regulation and promote apoptosis in cancer cells. patsnap.com This specific mechanism of action provides a clear target for investigation and for understanding its biological effects.
Furthermore, the modification to a sodium salt is a deliberate strategy to enhance the compound's solubility, which is a significant advantage in experimental settings, allowing for more reliable and reproducible in vitro and in vivo studies. nih.gov The focused research on this compound, therefore, represents a rational, stepwise approach in medicinal chemistry: identifying a bioactive natural product, modifying its structure to reduce toxicity, and then further refining it to improve its physicochemical properties for detailed biological evaluation.
Table 2: Investigated Properties of this compound
| Property | Description | Research Finding |
| Anticancer Activity | Ability to inhibit the growth and proliferation of cancer cells. | Shown to have significant inhibitory effects on hepatocellular carcinoma cell lines SMMC-7721 and Bel-7402. nih.gov |
| Mechanism of Action | The specific biochemical interaction through which it produces its effect. | Primarily acts as an inhibitor of protein phosphatase 2A (PP2A). patsnap.comontosight.ai |
| Apoptosis Induction | The ability to trigger programmed cell death in cancer cells. | Induces apoptosis in hepatocellular carcinoma cells through the endoplasmic reticulum stress pathway. nih.gov |
Table 3: IC₅₀ Values of Cantharidin Derivatives in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Cantharidin | HCT116 (24h) | Colorectal Carcinoma | 12.4 |
| Cantharidin | SW620 (24h) | Colorectal Carcinoma | 27.43 |
| Norcantharidin | HCT116 (24h) | Colorectal Carcinoma | 49.25 |
| Norcantharidin | SW620 (24h) | Colorectal Carcinoma | 27.74 |
| This compound | SMMC-7721 | Hepatocellular Carcinoma | ~12.5-25 |
| This compound | Bel-7402 | Hepatocellular Carcinoma | ~12.5-25 |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources for comparative purposes. mdpi.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5-,6+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVZWWRFMCBAZ-PXYBLNDHSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145-73-3 (Parent) | |
| Record name | Endothal-disodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40186711 | |
| Record name | Endothal-disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-67-9, 33054-59-0 | |
| Record name | Endothal-disodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium demethylcantharidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033054590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endothal-disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endothal-sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOTHAL-DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ5H9H2D2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Biology Research
Advanced Synthetic Routes to Sodium Demethylcantharidate
The primary and most established synthetic route to norcantharidin (B1212189), the precursor to this compound, is rooted in the principles of cycloaddition chemistry. The process begins with the demethylated form of cantharidin (B1668268), known as norcantharidin (NCTD). psu.edu
The key steps are:
Diels-Alder Reaction : The synthesis commences with a [4+2] cycloaddition, specifically the Diels-Alder reaction, between furan (B31954) (a conjugated diene) and maleic anhydride (B1165640) (a dienophile). nih.govbenthamdirect.comwilddata.cnnih.gov This reaction forms an unsaturated bicyclic adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, often referred to as 5,6-dehydro norcantharidin. nih.govbenthamdirect.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the exo isomer under thermodynamic control. researchgate.netwestmont.edu
Reduction : The double bond within the bicyclic adduct is subsequently reduced. This is commonly achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govbenthamdirect.commdpi.com This step yields the saturated norcantharidin scaffold, exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.
Salt Formation : To obtain this compound, the anhydride ring of norcantharidin is opened, and the resulting dicarboxylic acid is neutralized with a sodium base, such as sodium hydroxide, to form the disodium (B8443419) salt. bjmu.edu.cn
This synthetic pathway is advantageous due to the accessibility of the starting materials and the efficiency of the Diels-Alder reaction. researchgate.net
Derivatization Strategies for Analog Development
The norcantharidin scaffold has been extensively derivatized to explore structure-activity relationships (SAR) and develop new analogs with potentially improved biological profiles. A primary strategy involves the modification of the anhydride moiety to form N-substituted imides (norcantharimides).
Researchers have synthesized a wide array of norcantharimide analogs by reacting norcantharidin with various primary amines. This approach allows for the introduction of diverse functional groups at the nitrogen atom, influencing properties such as lipophilicity, which can affect bioavailability and biological activity. mdpi.com For example, introducing long alkyl chains or aromatic amine moieties has been a common strategy. mdpi.commdpi.com
Other derivatization strategies include:
Phosphorylation : To improve aqueous solubility and activity, norcantharidin analogs have been converted into disodium phosphate (B84403) derivatives. bjmu.edu.cn
Hybrid Molecules : Novel derivatives have been synthesized by condensing norcantharidin with other biologically active heterocycles, such as 2-amino-1,3,4-thiadiazoles. nih.govbenthamdirect.com
Ring-Opened Derivatives : Synthetic manipulation of norcantharidin can yield ring-opened lactones, which have shown distinct selectivity profiles against various cancer cell lines. nih.gov
The following table summarizes selected derivatization strategies and the resulting biological findings.
| Derivative Class | Modification Strategy | Reported Biological Findings | References |
| N-Substituted Norcantharimides | Reaction of norcantharidin with various primary amines to form imides. | Anticancer activity often increases with the lipophilicity of the N-substituent. | mdpi.com |
| Arylamine Norcantharimides | Linking of different arylamine groups to the norcantharidin scaffold. | Several derivatives displayed stronger antifungal activity than norcantharidin or cantharidin. | mdpi.com |
| Disodium Phosphate Derivatives | Phosphorylation of norcantharidin analogues. | Improved aqueous solubility and more potent activity against MGC803 cancer cell lines compared to the parent compound. | bjmu.edu.cn |
| 1,3,4-Thiadiazole Hybrids | Condensation of norcantharidin with 2-amino-1,3,4-thiadiazole (B1665364) derivatives. | Resulting derivatives displayed moderate inhibitory activities against A549 and PC-3 cancer cell lines. | nih.govbenthamdirect.com |
| Hydroxylated Lactones | Synthetic manipulation of norcantharidin to yield a hydroxylated lactone. | Displayed high anticancer activity with selectivity towards specific colon and glioblastoma cell lines. | nih.gov |
Stereochemical Investigations and Structural Configuration Impact (e.g., (exo,exo)- Configuration)
The stereochemistry of the norcantharidin scaffold is a critical determinant of its biological activity. The molecule is a bicyclic ether with substituents at the 2 and 3 positions. The spatial arrangement of these substituents relative to the oxygen bridge defines the stereoisomers.
The Diels-Alder reaction between furan and maleic anhydride can theoretically produce two diastereomers: the exo adduct and the endo adduct. In practice, the reaction is highly diastereoselective, yielding the thermodynamically more stable exo isomer as the major product. researchgate.netnih.gov This exo,exo-configuration, where the anhydride ring is on the opposite side of the molecule from the 7-oxa bridge, is widely considered crucial for the compound's potent inhibitory activity against protein phosphatases like PP1 and PP2A. westmont.eduaksaray.edu.tr
However, some studies have successfully synthesized and isolated the endo isomer. mdpi.comnih.gov Comparisons between the isomers have revealed significant differences in biological activity. For instance, one study on androgen receptor antagonists found that an endo-isomer showed better binding and functional activity compared to its exo counterpart. nih.gov Conversely, other research has emphasized the importance of the exo conformation for cytotoxicity and protein phosphatase inhibition. westmont.edusouthalabama.edu
Furthermore, the creation of new chiral centers during derivatization also has a profound impact. The synthesis of optically pure norcantharidin analogues has demonstrated that specific enantiomers can exhibit selective inhibition of different protein phosphatases. For example, optically active cantharidin analogues with a (1S)-configuration showed selective inhibition of PP2B (calcineurin) without affecting PP1 or PP2A. nih.gov This highlights that stereochemistry not only influences the potency but also the selectivity profile of these compounds. southalabama.edunih.gov
| Stereochemical Feature | Impact on Synthesis/Activity | References |
| exo vs. endo Configuration | The Diels-Alder synthesis predominantly yields the exo isomer. The exo,exo-configuration is generally considered critical for potent protein phosphatase inhibition. | researchgate.netwestmont.eduaksaray.edu.tr |
| endo Isomer Activity | In specific contexts, such as androgen receptor antagonism, the endo isomer has shown superior activity. | nih.gov |
| Enantiomeric Purity | Optically pure derivatives can exhibit high selectivity for specific protein phosphatase subtypes (e.g., PP2B over PP1/PP2A). | nih.govnih.gov |
| Diastereoselectivity | Introduction of substituents can lead to diastereomeric pairs, but in some cases, these have shown no significant difference in cytotoxicity. | nih.gov |
Natural Product-Inspired Modifications and Bioisosteric Replacements
This compound is itself a natural product-inspired molecule, being a less toxic synthetic derivative of cantharidin, a substance isolated from blister beetles. psu.edumdpi.com This theme of modifying the natural scaffold to fine-tune its properties extends to bioisosteric replacement, a strategy in medicinal chemistry where one atom or group is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.com
Several bioisosteric modifications of the norcantharidin core have been investigated:
Ether Oxygen Replacement : The bridging 7-oxa group is a key feature of the scaffold. Studies have shown that replacing this oxygen atom with a sulfur atom can enhance the inhibition of protein phosphatase 2A. researchgate.net In another modification, replacing the ether oxygen with a methylene (B1212753) group (CH₂) resulted in a compound with similar anticancer activity to norcantharidin but with significantly lower toxicity in normal rat hepatocytes. mdpi.com
Anhydride Modification : The anhydride moiety is another common target for bioisosteric replacement. Replacing the anhydride oxygen with a nitrogen atom to form an imide is a frequent derivatization strategy. monash.edunih.gov This modification has been shown to have no detrimental effect on protein phosphatase inhibition or anti-cancer activity. researchgate.netmonash.edu
These modifications aim to alter the molecule's electronic distribution, hydrogen-bonding capacity, stability, and steric profile to improve its therapeutic index.
| Parent Structure Moiety | Bioisosteric Replacement | Effect on Biological Activity/Properties | References |
| Bridging Ether Oxygen (O) | Methylene Group (CH₂) | Maintained similar anticancer activity to norcantharidin but with reduced toxicity in normal cells. | mdpi.com |
| Bridging Ether Oxygen (O) | Sulfur (S) | Enhanced the inhibition of Protein Phosphatase 2A (PP2A). | researchgate.net |
| Anhydride Oxygen (O) | Nitrogen (N-R) to form Imide | Maintained protein phosphatase inhibition and anti-cancer activity. | researchgate.netmonash.edunih.gov |
| 5,6-double bond | Ethylene bridge | Resulted in loss of both phosphatase inhibition and anticancer activity, highlighting the importance of the core bicyclic structure. | monash.edunih.gov |
Mechanistic Studies of Biological Activity
Molecular Target Identification and Protein Interactions
The biological activity of Sodium Demethylcantharidate is initiated through its interaction with specific cellular proteins, leading to a cascade of downstream events. Research has primarily focused on its role as a protein phosphatase inhibitor and its ability to induce cellular stress.
Inhibition of Protein Phosphatase 2A (PP2A) and Related Phosphatases
A primary molecular target of cantharidin (B1668268) and its derivatives, including this compound, is Protein Phosphatase 2A (PP2A). nih.govnih.govresearchgate.net PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, such as cell cycle progression and apoptosis. The inhibitory action of cantharidin analogues is dependent on their chemical structure, with the open-ring configuration, characteristic of this compound, being important for potent inhibition. nih.gov By inhibiting PP2A, this compound can disrupt the normal dephosphorylation of key cellular proteins, leading to alterations in cell signaling and contributing to its anti-cancer effects. Novel platinum-containing anticancer agents integrated with demethylcantharidin have been shown to possess PP2A inhibition properties, which is associated with their ability to circumvent cisplatin (B142131) resistance. nih.gov
Investigations into Other Direct and Indirect Protein Targets
While PP2A is a well-established target, research into other direct and indirect protein interactions of this compound is ongoing. The modulation of various signaling pathways suggests a broader impact on the cellular proteome. For instance, the parent compound, cantharidin, has been identified as an inhibitor of heat shock transcription factor 1 (HSF-1). nih.gov Although direct binding studies on this compound and HSF-1 are limited, this suggests a potential indirect target. The downstream effects on signaling molecules within the PI3K-Akt-mTOR and JAK/STAT3 pathways indicate a complex interplay of protein interactions that extend beyond PP2A inhibition.
Role of Endoplasmic Reticulum (ER) Stress Induction Pathways
A significant mechanism contributing to the biological activity of this compound is the induction of Endoplasmic Reticulum (ER) stress. nih.gove-century.us Studies in hepatocellular carcinoma (HCC) cells have demonstrated that this compound treatment leads to the upregulation of ER stress-related proteins. nih.gov This condition of cellular stress, when prolonged or severe, activates apoptotic signaling cascades. The induction of ER stress is a key feature of the apoptotic cell death observed in cancer cells treated with this compound. nih.gove-century.us
| ER Stress-Related Proteins Upregulated by this compound |
| p-IRE1 (phosphorylated inositol-requiring enzyme 1) |
| GRP78/BiP (glucose-regulated protein 78) |
| XBP1s (spliced X-box binding protein 1) |
| Caspase-12 |
| CHOP (C/EBP homologous protein) |
Cellular Pathway Modulation and Signal Transduction Research
The interaction of this compound with its molecular targets triggers the modulation of several key cellular signaling pathways that are often dysregulated in disease states, particularly in cancer.
Impact on PI3K-Akt-mTOR Signaling Pathway
Recent studies have revealed that this compound can exert its anti-cancer effects by inhibiting the PI3K-Akt-mTOR signaling pathway. nih.gov This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. In breast cancer cells, Sodium Cantharidate (SCA) was found to promote autophagy by suppressing the PI3K-Akt-mTOR pathway. nih.gov The study demonstrated that SCA treatment led to decreased levels of the phosphorylated forms of PI3K, Akt, and mTOR, which are the active components of the pathway. nih.gov This inhibition of the PI3K-Akt-mTOR axis by this compound represents a significant mechanism for its anti-tumor activity.
Modulation of JAK/STAT3 Signaling Axis
The JAK/STAT3 signaling pathway is another critical axis in cancer development and progression, playing roles in cell proliferation, survival, and invasion. Research has shown that this compound can target and inhibit the STAT3 signaling pathway. aging-us.comnih.gov In osteosarcoma cells, Sodium Cantharidate (SC) was found to suppress cell viability and migration by inhibiting STAT3. aging-us.comnih.gov Furthermore, it was demonstrated that SC could abrogate the feedback activation of STAT3 that is often induced by EGFR inhibitors, suggesting a synergistic potential in combination therapies. aging-us.comnih.gov The inhibition of STAT3 phosphorylation and the subsequent downregulation of its target genes, such as Bcl-2 and MMP2, contribute to the anti-cancer effects of this compound. aging-us.com
| Signaling Pathway | Effect of this compound | Key Proteins Affected |
| PI3K-Akt-mTOR | Inhibition | p-PI3K, p-Akt, p-mTOR |
| JAK/STAT3 | Inhibition | STAT3 phosphorylation |
Influence on ERK/MAPK Signaling Cascade
The mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular functions, including proliferation, differentiation, and apoptosis. The Extracellular signal-regulated kinase (ERK) pathway, a key component of the MAPK signaling network, is frequently dysregulated in cancer, making it a significant target for therapeutic intervention.
Currently, there is a lack of direct research findings specifically detailing the influence of this compound on the ERK/MAPK signaling cascade. While the broader MAPK pathway is known to be a crucial regulator of cell proliferation and survival in various cancers, studies have not yet elucidated the specific interactions, if any, between this compound and the core components of the ERK/MAPK pathway, such as Raf, MEK, and ERK. Therefore, the precise role of this compound in modulating this particular signaling axis remains an area for future investigation.
Other Identified Intracellular Signaling Networks
Beyond the ERK/MAPK cascade, research has identified other intracellular signaling networks that are modulated by this compound.
Endoplasmic Reticulum (ER) Stress: A significant mechanism of action for this compound in hepatocellular carcinoma (HCC) cells is the induction of endoplasmic reticulum (ER) stress. researchgate.netnih.gov Treatment with this compound leads to the upregulation of ER stress-related proteins, including p-IRE1, GRP78/BiP, CHOP, the spliced form of XBP1, and caspase-12. researchgate.netnih.gov Prolonged or severe ER stress that cannot be resolved by the unfolded protein response (UPR) can initiate apoptosis. researchgate.netnih.gov
STAT3 Signaling: this compound has been shown to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In osteosarcoma cells, the compound was found to inhibit STAT3 phosphorylation. nih.gov Overactive STAT3 signaling is a common feature in many cancers, promoting cell proliferation and survival. By suppressing STAT3, this compound can counteract these pro-tumorigenic effects. nih.govnih.gov
PI3K-Akt-mTOR Pathway: In breast cancer cells, this compound has been found to inhibit the phosphoinositide 3-kinase (PI3K)–Akt–mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govoncotarget.commdpi.com This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound contributes to its anticancer effects. oncotarget.commdpi.com
Cellular Response Mechanisms
The modulation of various signaling pathways by this compound culminates in a range of cellular responses that are detrimental to cancer cells.
Apoptosis Induction Pathways and Regulators (e.g., Caspases, Bax/Bcl-2)
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov The primary mechanism of apoptosis induction by this compound appears to be through the intrinsic, or mitochondrial, pathway. researchgate.netnih.gov
Key events in this process include:
Upregulation of Bax and Downregulation of Bcl-2: Treatment with this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.
Caspase Activation: The altered Bax/Bcl-2 balance leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3. researchgate.netnih.gov The cleavage and activation of these caspases are hallmark events in the apoptotic process, leading to the dismantling of the cell.
| Apoptotic Regulators | Effect of this compound | Cellular Outcome |
| Bax | Upregulation | Promotes apoptosis |
| Bcl-2 | Downregulation | Promotes apoptosis |
| Caspase-9 | Cleavage and Activation | Initiates caspase cascade |
| Caspase-3 | Cleavage and Activation | Executes apoptosis |
Cell Cycle Regulation and Arrest Mechanisms
While direct studies on this compound's effect on the cell cycle are limited, research on its parent compound, cantharidin, and another derivative, Methyl-Cantharidimide (MCA), provides valuable insights. Cantharidin has been shown to induce G2/M phase arrest in human melanoma cells by inhibiting Cdc25c and Cyclin A. nih.gov Furthermore, MCA has been found to arrest hepatocellular carcinoma (HCC) cells in the G1 phase of the cell cycle. nih.gov These findings suggest that derivatives of cantharidin, including potentially this compound, can disrupt the normal progression of the cell cycle in cancer cells, thereby preventing their division and proliferation.
| Compound | Cancer Cell Line | Effect on Cell Cycle | Key Regulators Affected |
| Cantharidin | Human Melanoma | G2/M Arrest | Cdc25c, Cyclin A |
| Methyl-Cantharidimide | Hepatocellular Carcinoma | G1 Arrest | Not specified |
Inhibition of Cellular Proliferation and Migration in Research Models
A consistent finding across multiple studies and cancer models is the ability of this compound to inhibit cellular proliferation and migration. In hepatocellular carcinoma cells, the compound effectively inhibits proliferation in a dose- and time-dependent manner. researchgate.netnih.gov Similarly, in breast cancer cells, this compound has been shown to inhibit not only proliferation but also cell migration and invasion. oncotarget.commdpi.com In vivo studies using xenograft models have further confirmed these findings, with this compound treatment leading to a significant reduction in tumor growth. nih.gov
| Cancer Model | Effect of this compound |
| Hepatocellular Carcinoma Cells | Inhibition of proliferation |
| Breast Cancer Cells | Inhibition of proliferation, migration, and invasion |
| Osteosarcoma Cells | Repression of cell viability and migration |
| Nude Mouse Xenograft (HCC) | Significant reduction in tumor mass and volume |
Preclinical Efficacy Studies and Biological Model Systems
In Vitro Studies on Cell Line Panels
The antitumor activities of sodium demethylcantharidate and related cantharidin (B1668268) derivatives have been evaluated across a range of cancer cell lines, demonstrating significant inhibitory effects on cell proliferation and viability.
Hepatocellular Carcinoma (HCC) Cell Models
This compound has shown notable anticancer activity against hepatocellular carcinoma (HCC). nih.gov Studies on the human HCC cell lines SMMC-7721 and Bel-7402 revealed that this compound significantly inhibits cell proliferation and viability in a manner dependent on both dose and time. nih.gove-century.us The primary mechanism of action is the induction of apoptosis, or programmed cell death. nih.govnih.gov This is evidenced by an increase in the Bax/Bcl-2 ratio and the cleavage of caspase-9 and caspase-3, indicating activation of the intrinsic apoptotic pathway. nih.gov
Further investigation into the molecular mechanism suggests that this compound induces apoptosis in HCC cells through endoplasmic reticulum (ER) stress. nih.govnih.gov This is supported by the upregulation of ER stress-related proteins such as p-IRE1, GRP78/BiP, CHOP, the spliced form of XBP1, and caspase-12 in both SMMC-7721 and Bel-7402 cells following treatment. nih.gove-century.us Another cantharidin derivative, demethylcantharidin (DMC), also showed high efficacy in inhibiting the growth of mouse hepatocytes, with an IC50 of approximately 10 μM. selleckchem.com
Table 1: In Vitro Efficacy of Cantharidin Derivatives in Hepatocellular Carcinoma Cell Lines This table is interactive. Users can sort and filter the data.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | SMMC-7721 | 12.5–25 | nih.gov |
| This compound | Bel-7402 | 12.5–25 | nih.gov |
| Demethylcantharidin (DMC) | Mouse Hepatocytes | ~10 | selleckchem.com |
Osteosarcoma Cell Models
Research on osteosarcoma cell models has primarily involved sodium cantharidate (SC), a related derivative. In studies using human osteosarcoma cell lines MG63 and U2OS, sodium cantharidate was shown to suppress cell viability and migration and induce apoptosis. nih.govnih.gov The half-maximum inhibitory concentrations (IC50) were determined to be 16.84 ± 0.28 μM for MG63 cells and 18.5 ± 0.00 μM for U2OS cells after 24 hours of treatment. nih.gov The compound was found to inhibit osteosarcoma progression by suppressing the STAT3 signaling pathway. nih.gov Combining sodium cantharidate with the EGFR inhibitor erlotinib (B232) resulted in enhanced, synergistic growth suppression in these cell lines. nih.govnih.gov
Table 2: In Vitro Efficacy of Sodium Cantharidate in Osteosarcoma Cell Lines This table is interactive. Users can sort and filter the data.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Sodium Cantharidate (SC) | MG63 | 16.84 ± 0.28 | nih.gov |
| Sodium Cantharidate (SC) | U2OS | 18.5 ± 0.00 | nih.gov |
Breast Cancer Cell Models
Studies on breast cancer have explored the effects of norcantharidin (B1212189) (NCTD) and sodium cantharidate (SCA). NCTD, a demethylated analog of cantharidin, inhibited the in vitro growth of the highly-metastatic human breast cancer cell line MDA-MB-231 in a dose- and time-dependent fashion. nih.govnih.gov This inhibition was associated with apoptosis induction, cell cycle arrest at the G2/M phase, and a reduction in the Bcl-2/Bax protein ratio. nih.govnih.gov NCTD also demonstrated the ability to reverse multi-drug resistance in human breast cancer MCF-7 cells. plos.org
Another derivative, sodium cantharidate (SCA), was found to inhibit the proliferation, invasion, and migration of breast cancer cells. nih.gov The mechanism involves the induction of autophagy and apoptosis through the inhibition of the PI3K–Akt–mTOR signaling pathway. nih.gov
Table 3: In Vitro Efficacy of Cantharidin Derivatives in Breast Cancer Cell Lines This table is interactive. Users can sort and filter the data.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Norcantharidin (NCTD) | 4T1 | 35 | ba-bcsymposium.com |
| Norcantharidin (NCTD) | Hs578T | 56 | ba-bcsymposium.com |
Leukemia Cell Models
Cantharidin and its derivatives have been investigated for their effects on various leukemia cell lines. Cantharidin (CTD) was found to inhibit the viability of several acute myeloid leukemia (AML) cell lines, including HL-60 (IC50 = 6.21 μM), Kasumi-1 (IC50 = 8.00 μM), and OCI-AML3 (IC50 = 28.70 μM). frontiersin.org It was also shown to effectively inhibit the growth of both chronic myeloid leukemia (CML) K562 cells and their imatinib-resistant counterparts. nih.gov Furthermore, cantharidin induces apoptosis in leukemia cells through a p53-dependent mechanism and is not affected by common multidrug resistance phenotypes. nih.gov A synthetic cantharidin analogue, CAN 032, also demonstrated cytotoxic and apoptotic activity against human leukemia cell lines KG1a and K562. researchgate.net
Other Cancer Cell Lines and Non-Cancerous Cell Systems
The anticancer activity of cantharidin and its derivatives extends to a variety of other cancer types. In vitro tests have indicated that this compound has a destructive or inhibitory effect on the morphology and proliferation of cell lines such as esophageal, laryngeal, lung, and cervical cancer. echemi.comechemi.com Cantharidin has demonstrated cytotoxic effects against a wide range of human cancer cell lines, including bladder, colon, and pancreatic cancer. mdpi.com Specifically, norcantharidin has shown cytotoxic effects against bladder and gastric cancer. researchgate.net
Regarding non-cancerous cells, demethylcantharidin (DMC) was effective in inhibiting the growth of mouse hepatocytes. selleckchem.com
In Vivo Xenograft Model Research
The antitumor efficacy of this compound and its derivatives has been confirmed in several in vivo animal models.
In a mouse xenograft model using SMMC-7721 hepatocellular carcinoma cells, treatment with this compound resulted in a significant reduction in both tumor mass and volume compared to vehicle controls. nih.gove-century.usnih.gov This in vivo efficacy was associated with the induction of ER stress in the tumor tissue. nih.gov The body weights of the treated mice were not significantly affected, suggesting the treatment was well-tolerated. nih.gov
For osteosarcoma, the combination of sodium cantharidate (SC) and erlotinib was tested in nude mice with MG63 cell xenografts. nih.govaging-us.com This dual treatment enhanced the suppression of tumor growth compared to either agent alone. nih.gov
Tumor Growth Suppression Studies in Nude Mouse Models
The in vivo anticancer efficacy of this compound has been evaluated using nude mouse xenograft models, which are a staple in preclinical oncology research for assessing the potential of novel therapeutic compounds. clintile.com In these studies, human cancer cells are implanted into immunodeficient mice, allowing for the growth of tumors that can be monitored and measured following treatment.
One significant study investigated the effects of this compound on hepatocellular carcinoma (HCC). nih.gove-century.us In this model, nude mice were inoculated with SMMC-7721 human HCC cells to establish tumors. nih.gov Following the administration of this compound, a notable reduction in tumor progression was observed when compared to the vehicle-treated control group. nih.gove-century.us Both the final tumor mass and the measured tumor volume over time were significantly decreased in the mice that received the compound. nih.gov The study tracked tumor volume every two days and measured the final mass of the dissected tumors after 16 days of treatment, demonstrating a significant attenuation of SMMC-7721 cell tumorigenesis. nih.gove-century.us
These findings in animal models provide crucial preclinical evidence of the tumor growth suppression capabilities of this compound, supporting its further investigation as a potential anticancer agent. e-century.us The consistent observation of reduced tumor size and weight in these xenograft models highlights the compound's potent in vivo activity against established tumors. nih.gov
Table 1: Effect of this compound on Tumor Growth in SMMC-7721 Xenograft Model
| Parameter | Control Group | This compound Group | Outcome | Source |
|---|---|---|---|---|
| Tumor Volume | Continuously increased over 16 days | Significantly reduced compared to control | Statistically significant suppression of tumor growth | nih.gov, e-century.us |
| Tumor Mass | Higher final mass at day 16 | Significantly reduced compared to control | Statistically significant reduction in tumor mass | nih.gov, e-century.us |
Molecular and Cellular Biomarker Analysis in Xenograft Tissues
To elucidate the mechanisms underlying its tumor suppressive effects in vivo, researchers have conducted molecular and cellular biomarker analyses on the xenograft tissues harvested from treated nude mice. nih.gov This type of analysis is critical for understanding how a compound exerts its effects at a molecular level within the tumor microenvironment. sci-hub.se
In the hepatocellular carcinoma (HCC) xenograft model using SMMC-7721 cells, analysis of the dissected tumors revealed that this compound treatment led to significant changes in the expression of proteins associated with endoplasmic reticulum (ER) stress. nih.gove-century.us The primary mechanism of this compound is believed to be the inhibition of protein phosphatase 2A (PP2A), which disrupts cellular signaling pathways and can lead to apoptosis, or programmed cell death. patsnap.comontosight.ai
Western blot analysis of the tumor tissues from the xenograft model showed that key markers of the ER stress pathway were upregulated in the group treated with this compound. nih.gove-century.us These findings from the in vivo model are consistent with in vitro results, confirming that the induction of apoptosis via the ER stress pathway is a primary mechanism of action for this compound's anticancer activity against HCC. nih.govmedchemexpress.cn The analysis provides a direct link between the administration of the compound and the activation of specific cell death pathways within the tumor. nih.gov
Table 2: Biomarker Modulation in Xenograft Tumors Treated with this compound
| Biomarker | Protein Function | Change in Expression | Implied Biological Effect | Source |
|---|---|---|---|---|
| p-IRE1 | ER stress sensor | Upregulated | Activation of ER stress response | nih.gov, e-century.us |
| GRP78/BiP | ER chaperone, master regulator of ER stress | Upregulated | Activation of ER stress response | nih.gov, e-century.us |
| XBP1s | Transcription factor for ER stress response genes | Upregulated | Activation of ER stress response | nih.gov, e-century.us |
| Caspase-12 | Caspase involved in ER stress-mediated apoptosis | Upregulated | Induction of apoptosis | nih.gov, e-century.us |
| CHOP | Pro-apoptotic transcription factor | Upregulated | Induction of apoptosis | nih.gov, e-century.us |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cantharidin |
| Sodium Cantharidate |
| Erlotinib |
| p-IRE1 |
| GRP78/BiP |
| XBP1s |
| Caspase-12 |
| CHOP |
| STAT3 |
| EGFR |
| Vitamin B6 |
| Luciferin |
| Cisplatin (B142131) |
| Nicotine |
| Interleukin-24 (IL-24) |
Structure Activity Relationship Sar Investigations and Molecular Design Principles
Elucidation of Essential Structural Motifs for Biological Potency
The biological activity of sodium demethylcantharidate and its parent compounds is intrinsically linked to its unique and rigid bicyclic structure. A key aspect of its architecture is the 7-oxabicyclo[2.2.1]heptane skeleton. ontosight.ai The stereochemistry of the molecule, specifically its (exo,exo)-configuration, is considered critical for its biological function. ontosight.ai This specific spatial arrangement of the substituents on the bicyclic ring system dictates how the molecule fits into the active site of its biological targets.
The primary molecular target for this compound is Protein Phosphatase 2A (PP2A), a key enzyme that regulates various cellular processes through the dephosphorylation of proteins. ontosight.aipatsnap.com The inhibitory action against PP2A is a cornerstone of its biological effects, including the induction of programmed cell death (apoptosis) in cancer cells. ontosight.aipatsnap.com
The dicarboxylic acid groups are also fundamental to its activity. In the precursor, norcantharidin (B1212189), these exist as a dicarboxylic anhydride (B1165640). The presence of this anhydride structure, or its hydrolyzed dicarboxylate form in this compound, is crucial for maintaining or enhancing antitumor activity. researchgate.net Studies on related compounds have shown that modifications to both carboxylic acid groups attached to carbons C2 and C3 are generally not well-tolerated, although changes at one of these positions can sometimes be accommodated without a complete loss of inhibitory strength. researchgate.net Furthermore, research suggests that the ethereal oxygen within the bicyclic ring system is a vital component, as its removal can lead to a significant reduction or complete loss of cytotoxic activity. researchgate.net
Effects of Chemical Modifications on Target Selectivity and Efficacy
Systematic chemical modification of the cantharidin (B1668268) and norcantharidin scaffold has provided significant insights into the SAR of this class of compounds. These studies help delineate which parts of the molecule can be altered to potentially enhance efficacy or change target selectivity, and which parts are intolerant to modification.
Demethylation is a key modification. This compound is derived from cantharidin, which has two methyl groups. The removal of these methyl groups to form norcantharidin, the direct precursor to this compound, has been shown to reduce toxic side effects while preserving comparable anti-tumor properties. researchgate.net
Modifications at other positions on the bicyclic scaffold have yielded mixed results. For instance, introducing substituents at the C1 or C4 positions is generally not well-tolerated and often leads to a decrease or inactivation of the inhibitory effect against protein phosphatases like PP1C and PP2AC. researchgate.net Similarly, modifications at the C5 or C6 positions are not tolerated for inhibitors targeting PP2AC. researchgate.net However, some derivatives with double bonds introduced between C-5 and C-6 have demonstrated good anticancer activity. researchgate.net
The following table summarizes the observed effects of various chemical modifications on the biological activity of cantharidin-related compounds.
| Modification Site | Chemical Change | Effect on Biological Activity | Reference |
| C2/C3 Methyl Groups | Removal of methyl groups (Cantharidin to Norcantharidin) | Reduces side effects while retaining antitumor properties. | researchgate.net |
| C1/C4 Positions | Introduction of methyl and acetoxy groups | Weakened or inactivated inhibitory effect on protein phosphatases. | researchgate.net |
| C5/C6 Positions | Introduction of substituents ("decoration") | Not tolerated for PP2AC inhibition. | researchgate.net |
| C5/C6 Positions | Introduction of a double bond | Some analogues demonstrate good anticancer activity. | researchgate.net |
| Bridging Oxygen | Bioisosteric replacement | No significant effect on biological activity. | researchgate.net |
| Bridging Oxygen | Removal from the ring | Reduction or disappearance of cytotoxicity. | researchgate.net |
| Anhydride Moiety | Modification | No significant effect on biological activity. | researchgate.net |
These findings underscore the sensitive nature of the compound's structure, where small changes can lead to dramatic shifts in biological outcomes. This information is invaluable for guiding the rational design of new derivatives with potentially superior therapeutic profiles.
Computational Approaches in SAR Prediction and Validation
In recent years, computational methods have become indispensable tools in drug discovery and for elucidating structure-activity relationships. These in silico techniques allow for the rapid assessment of potential drug candidates and provide deeper insights into the molecular interactions between a compound and its biological target. nih.gov
One of the most widely used methods is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For example, docking studies of sodium cantharidate, a closely related compound, with the PI3K protein have revealed key interactions, such as the formation of hydrogen bonds with specific amino acid residues (Arg947, HisS948, and Asn950) and hydrophobic interactions with others (Trp1086 and Leu1090). nih.gov Such models help to visualize and understand the binding mode at an atomic level, confirming the importance of the carboxyl groups in forming stable complexes with the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By transforming molecular structures into numerical descriptors, these models can predict the activity of novel, untested compounds. Machine learning algorithms, such as support vector machines (SVM) and K-Nearest Neighbors (kNN), are often employed to build robust predictive models for properties like toxicity and inhibitory activity. nih.gov
The following table highlights some computational methods and their applications in the study of compounds like this compound.
| Computational Method | Application / Purpose | Insights Gained | Reference |
| Molecular Docking | Predicts ligand-protein binding orientation. | Identification of key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) in the active site. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes mathematical correlation between chemical structure and biological activity. | Prediction of properties such as toxicity and efficacy for novel compounds. | nih.gov |
| Machine Learning (e.g., SVM, kNN, XGBoost) | Develops predictive models from large datasets. | Used in QSAR to classify compounds and predict biological outcomes with high accuracy. | nih.govwindows.net |
| Pharmacophore Modeling | Identifies essential 3D structural features for biological activity. | Simulates the spatial and chemical properties of a binding site to guide the design of new molecules that fit. | nih.gov |
These computational approaches, by predicting molecular interactions and biological activities, significantly accelerate the process of drug design and optimization, allowing researchers to prioritize the synthesis of the most promising new derivatives of this compound.
Pharmacokinetic and Pharmacodynamic Research in Preclinical Contexts
Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)
The preclinical evaluation of a drug candidate's pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to predicting its behavior and potential efficacy in a clinical setting allucent.com. For the parent compound of Sodium Demethylcantharidate, known as Norcantharidin (B1212189) (NCTD), preclinical research has highlighted certain pharmacokinetic challenges, notably a short biological half-life, which can limit its therapeutic application nih.gov.
Understanding the ADME components is crucial for defining key exposure parameters and designing effective dosing strategies allucent.com. Preclinical pharmacokinetic studies aim to define the anticipated pharmacologically active drug level in the target compartment, which is essential for justifying the safe starting dose for subsequent clinical trials allucent.com.
Research into advanced delivery systems has demonstrated significant modulation of Norcantharidin's pharmacokinetic profile. For instance, a novel nanoemulsion-based lipid nanoparticle system was found to substantially promote the drug's absorption by a factor of 1.93 and prolong its circulation time in the bloodstream by 2.08-fold compared to conventional formulations nih.govresearchgate.net. Studies involving an antibody-drug conjugate, while a different molecule, illustrate the common methodologies used; radiolabeled probes can be employed to track the distribution of a compound and its payload in various tissues, with findings often showing significant distribution to organs with high blood flow and preferential accumulation in tumor tissues iapchem.org. The ultimate goal of these preclinical ADME studies is to create a comprehensive profile that supports the transition from nonclinical research to human studies allucent.com.
Table 1: Impact of Advanced Delivery System on Norcantharidin Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Improvement Factor | Reference |
|---|---|---|
| Absorption | 1.93-fold increase | nih.govresearchgate.net |
| Blood Circulation Time | 2.08-fold increase | nih.govresearchgate.net |
Metabolite Identification and Characterization in Research Animals
The identification and characterization of metabolites are critical steps in the preclinical phase of drug development researchgate.net. This process, often referred to as metabolic profiling, helps to elucidate the biotransformation pathways of a drug candidate and provides crucial insights into its potential efficacy and safety nuvisan.com. The primary objectives of these studies are to identify and quantify the main metabolites, understand the metabolic routes, and determine if any metabolites contribute to the drug's therapeutic effect or potential toxicity nih.gov.
Metabolism studies are essential for assessing a molecule's metabolic liabilities and guiding medicinal chemistry efforts to optimize its pharmacological and pharmacokinetic properties nuvisan.com. The liver is the primary site of drug metabolism, and preclinical assessments often utilize both in vitro hepatic models and in vivo animal models to predict how a drug will behave in humans nih.gov. Investigating metabolic profiles across different preclinical species and comparing them to human-derived data is important to identify any unique or disproportionate human metabolites that may require further safety evaluation nuvisan.com.
While the general importance of metabolite identification is well-established in preclinical research, specific studies detailing the metabolic pathways and characterizing the primary metabolites of this compound in research animals are not extensively covered in the available literature.
Development and Evaluation of Advanced Preclinical Delivery Systems (e.g., Liposomal Formulations)
To overcome the pharmacokinetic limitations of Demethylcantharidin (DEM), the active component of this compound, significant preclinical research has focused on developing advanced drug delivery systems nih.govresearchgate.net. These systems aim to improve the compound's solubility, extend its circulation time, and enhance its accumulation at the target site, thereby increasing efficacy semanticscholar.org.
One notable innovation is a Norcantharidin (NCTD) liposome-emulsion hybrid (NLEH) delivery system nih.gov. This novel nanocarrier was developed to address the challenges posed by NCTD's hydrophilicity and poor lipophilicity nih.gov. The NLEH system demonstrated a significantly improved encapsulation efficiency of 89.3% and superior stability during sterilization compared to traditional NCTD liposomes and emulsions nih.govresearchgate.net. Functionally, this system enhanced tumor-targeting accumulation by a factor of 1.19 and improved tumor penetration nih.govresearchgate.net.
Other advanced formulations have also been explored in preclinical models. Studies on liposomal NCTD derivatives showed they were well-tolerated at intravenous doses three times higher than the parent drug solution and achieved significantly improved anticancer activity in vivo researchgate.net. Another approach involved a thermosensitive hydrogel that remains liquid at room temperature but forms a gel at body temperature, allowing for sustained drug release. This drug-loaded hydrogel exhibited remarkable antiproliferative activity in HepG2 cells and significantly suppressed tumor growth in mouse models researchgate.net. The underlying principle for many of these nanocarriers, particularly liposomes, is their ability to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which provides a sustained release of the drug at the tumor site semanticscholar.org.
Table 2: Performance Characteristics of a Preclinical Norcantharidin Liposome-Emulsion Hybrid (NLEH) System
| Characteristic | Result | Comparison Group | Reference |
|---|---|---|---|
| Encapsulation Efficiency | 89.3% | NCTD Liposomes, NCTD Emulsions | nih.govresearchgate.net |
| Sterilization Stability | Improved | NCTD Liposomes, NCTD Emulsions | nih.govresearchgate.net |
| Tumor Accumulation | 1.19-fold increase | Not specified | nih.govresearchgate.net |
| Antitumor Activity | Enhanced | Not specified | nih.govresearchgate.net |
Pharmacodynamic Marker Identification in Preclinical Models
Pharmacodynamic (PD) markers are essential tools in preclinical research used to measure the biological effects of a drug and to establish a relationship between drug exposure and its therapeutic activity youtube.com. The identification of relevant PD markers is crucial for demonstrating a drug's mechanism of action and for monitoring its activity in response to treatment researcher.life. An ideal PD marker is sensitive, reliable, and closely related to the clinical endpoint of the disease being studied youtube.com.
In preclinical cancer research, PD markers are often identified by analyzing changes within the tumor microenvironment following treatment. For example, studies on agents that block immune checkpoints like PD-L1 have used methods such as flow cytometry (FACS), immunohistochemistry (IHC), and gene expression profiling to measure dynamic changes in immune cell populations and their activation status within tumors researcher.life. These analyses can reveal a reinvigoration of the host immune response against the tumor, serving as a pharmacodynamic indicator of drug activity researcher.life.
The selection of appropriate PD markers is highly dependent on the drug's specific mechanism. For hematopoietic agents, markers can include changes in neutrophil counts or hemoglobin levels, which are directly related to the drug's function and the clinical condition being treated youtube.com. While the framework for identifying PD markers is well-defined in preclinical drug development, specific pharmacodynamic markers used to quantify the in vivo biological activity of this compound in preclinical models have not been detailed in the reviewed literature.
Analytical Methodologies for Sodium Demethylcantharidate Research
Chromatographic Techniques for Compound Quantification and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Sodium Demethylcantharidate for both quantification and the assessment of its purity. Reversed-phase HPLC (RP-HPLC) is a commonly utilized technique for this purpose.
In a typical RP-HPLC setup for the analysis of this compound, a C18 column is often employed as the stationary phase. The mobile phase, a critical component in chromatographic separation, is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The precise ratio of these components is optimized to achieve a good separation of this compound from any impurities or other components in the sample matrix. The detection of the compound is commonly carried out using a UV detector, with the wavelength of detection selected to maximize the sensitivity for this compound.
The purity of this compound is often reported as a percentage, with values of 98% or higher being indicative of a high-purity standard suitable for research purposes. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of chromatographic conditions and is used for its identification.
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | C18 |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Detector | UV |
| Purity Assessment | ≥ 98% |
Spectroscopic Methods for Structural Confirmation and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum allow researchers to map out the connectivity of atoms within the molecule, confirming its identity and structural integrity. While specific spectral data for this compound is found in certificates of analysis for commercial standards, detailed interpretation is a specialized task for analytical chemists.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic system, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it provides both separation and identification capabilities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information, aiding in its unambiguous identification.
Bioanalytical Methods for Preclinical Sample Analysis
The evaluation of this compound in preclinical studies, which involve the use of biological samples such as plasma, serum, or tissue homogenates, requires robust and validated bioanalytical methods. These methods are essential for pharmacokinetic and pharmacodynamic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and specificity. The development of a validated LC-MS/MS assay involves several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed.
Chromatographic Separation: An optimized HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate this compound from endogenous matrix components.
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, typically in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions, which provides a high degree of selectivity.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and stability.
While specific validated methods for this compound are often proprietary to the research institutions or pharmaceutical companies developing them, the general principles of LC-MS/MS bioanalysis are well-established.
Advanced Techniques for Metabolite Profiling
Understanding the metabolic fate of a compound is a crucial aspect of its preclinical development. Metabolite profiling, or the identification and characterization of the metabolites of a parent drug, is typically carried out using advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography.
For this compound, investigating its in vitro and in vivo metabolism would involve incubating the compound with liver microsomes, hepatocytes, or administering it to laboratory animals and analyzing biological samples (e.g., plasma, urine, feces). The analytical workflow for metabolite profiling generally includes:
Sample Analysis by LC-HRMS: Samples are analyzed using a high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) coupled to an HPLC or UHPLC system. This allows for the accurate mass measurement of potential metabolites.
Data Processing and Metabolite Identification: Specialized software is used to process the complex data generated and to identify potential metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra. The biotransformations that this compound may undergo could include hydroxylation, glucuronidation, or other phase I and phase II metabolic reactions. The metabolism of related compounds like cantharidin (B1668268) and norcantharidin (B1212189) can provide insights into the potential metabolic pathways of this compound. nih.govnih.gov
Q & A
Q. How should researchers address batch variability in this compound bioactivity assays?
- Methodological Answer : Include internal controls (e.g., reference compounds with known EC₅₀) in each experiment. Normalize data to vehicle-treated controls. Use inter-laboratory ring trials to assess reproducibility. Document lot numbers and suppliers for critical reagents .
Research Gaps & Future Directions
- Key Gap : Limited in vivo pharmacokinetic-pharmacodynamic (PK-PD) models for tumor microenvironment effects.
- Proposed Solution : Develop orthotopic xenografts with luciferase-tagged cancer cells for real-time efficacy monitoring .
- Emerging Areas : Investigate immunomodulatory effects (e.g., PD-L1 regulation) and combination therapies with checkpoint inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
